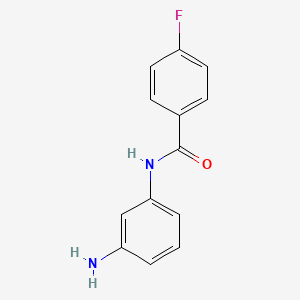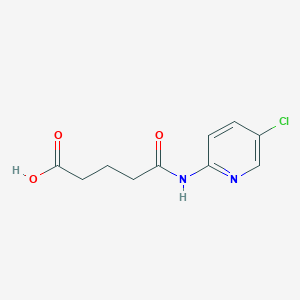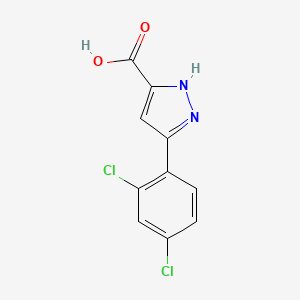
p-Toluènesulfonate de 2,2,3,3-tétrafluoropropyle
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is an organic compound with the molecular formula C10H10F4O3S. It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the tetrafluoropropyl group into organic molecules.
Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs and bioactive compounds.
Materials science: In the development of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Analytical chemistry: As a derivatizing agent for the analysis of compounds by gas chromatography and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified by recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Continuous flow systems: To ensure efficient mixing and reaction completion
Purification: Using industrial-scale chromatography or distillation techniques
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, ethanol, water
Major Products
Nucleophilic substitution: Produces substituted products such as amines, ethers, or thioethers.
Elimination: Produces alkenes.
Hydrolysis: Produces p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the tetrafluoropropyl group to be introduced into various organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate: Similar structure but with an additional fluorine atom.
2,2,3,3-Tetrafluoropropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a p-toluenesulfonate group.
Uniqueness
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is unique due to its specific combination of the tetrafluoropropyl group and the p-toluenesulfonate group. This combination imparts unique reactivity and properties, making it valuable in specific synthetic applications and industrial processes.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNPHAMGJIKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366184 | |
| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786-31-2 | |
| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 786-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?
A1: In this research, 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.
Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?
A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)



